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Cat. No.: B1667867 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Brodimoprim is a synthetic broad-spectrum antibacterial agent belonging to the

diaminopyrimidine class of drugs. It is a structural analogue of trimethoprim with a bromine

substitution on the benzyl ring, which enhances its lipophilicity and antibacterial activity.

Brodimoprim is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR), a

critical enzyme in the folate biosynthesis pathway. This inhibition disrupts the production of

tetrahydrofolate, a vital cofactor for the synthesis of nucleic acids and some amino acids,

ultimately leading to bacteriostasis. This guide provides a comprehensive overview of the

chemical structure, synthesis, and mechanism of action of Brodimoprim, supported by

quantitative data and detailed experimental protocols.

Chemical Structure and Properties
Brodimoprim, with the systematic IUPAC name 5-[(4-Bromo-3,5-

dimethoxyphenyl)methyl]pyrimidine-2,4-diamine, is a well-characterized diaminopyrimidine

derivative.[1] Its chemical structure is distinguished by a 2,4-diaminopyrimidine ring linked via a

methylene bridge to a 4-bromo-3,5-dimethoxybenzyl moiety.

Caption: Chemical structure of Brodimoprim.

Table 1: Physicochemical and Identification Properties of Brodimoprim
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Property Value Reference

IUPAC Name

5-[(4-Bromo-3,5-

dimethoxyphenyl)methyl]pyrimi

dine-2,4-diamine

[1]

CAS Number 56518-41-3 [1]

Molecular Formula C₁₃H₁₅BrN₄O₂ [1]

Molecular Weight 339.19 g/mol

Melting Point 225-228 °C [1]

pKa 7.15

Synthesis of Brodimoprim
The synthesis of Brodimoprim is a multi-step process that begins with the preparation of the

key intermediate, 4-Bromo-3,5-dimethoxybenzaldehyde, followed by a Knoevenagel

condensation and subsequent cyclization with guanidine.
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Step 1: Synthesis of 4-Bromo-3,5-dimethoxybenzaldehyde

Step 2: Knoevenagel Condensation

Step 3: Cyclization with Guanidine
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Sandmeyer Reaction

4-Bromo-3,5-dimethoxybenzoic acid

Saponification

4-Bromo-3,5-dimethoxybenzoyl chloride

Thionyl chloride
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Rosenmund Reduction

3-methoxy-2-(4-bromo-3,5-dimethoxybenzyl)acrylonitrile

3-Methoxypropionitrile

Brodimoprim
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Caption: Synthetic pathway of Brodimoprim.
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Experimental Protocols
Step 1: Synthesis of 4-Bromo-3,5-dimethoxybenzaldehyde

A detailed synthesis of the aldehyde intermediate involves several stages starting from

Dimethyl 2,6-dimethoxybenzene-1,4-dicarboxylate.[1]

Formation of Hydroxamide: Dimethyl 2,6-dimethoxybenzene-1,4-dicarboxylate is treated with

hydroxylamine in polyphosphoric acid (PPA) to yield the corresponding hydroxamide.

Rearrangement to Amine: Further treatment with PPA facilitates a rearrangement to form

methyl 4-amino-3,5-dimethoxybenzoate.

Sandmeyer Reaction: The amino group is converted to a bromine atom via a Sandmeyer

reaction, yielding methyl 4-bromo-3,5-dimethoxybenzoate.

Saponification: The ester is hydrolyzed to 4-Bromo-3,5-dimethoxybenzoic acid.

Acid Chloride Formation: The carboxylic acid is converted to the more reactive 4-Bromo-3,5-

dimethoxybenzoyl chloride using thionyl chloride.

Rosenmund Reduction: The benzoyl chloride is selectively reduced to 4-Bromo-3,5-

dimethoxybenzaldehyde. An alternative, single-step reduction from the ester using

diisobutylaluminium hydride (DIBAL) can also be employed.

Step 2: Knoevenagel Condensation

The synthesized 4-Bromo-3,5-dimethoxybenzaldehyde undergoes a Knoevenagel

condensation with 3-Methoxypropionitrile.[1] This reaction typically involves a basic catalyst

and results in the formation of 3-methoxy-2-(4-bromo-3,5-dimethoxybenzyl)acrylonitrile.

Step 3: Cyclization with Guanidine

The final step is the condensation of the acrylonitrile derivative with guanidine.[1] This

cyclization reaction forms the 2,4-diaminopyrimidine ring, yielding the final product,

Brodimoprim.
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Mechanism of Action
Brodimoprim exerts its antibacterial effect by inhibiting dihydrofolate reductase (DHFR), a key

enzyme in the bacterial folate synthesis pathway.[2][3] This pathway is essential for the

production of tetrahydrofolate (THF), a cofactor required for the synthesis of purines, thymidine,

and certain amino acids, which are the building blocks of DNA, RNA, and proteins.

Bacterial Folate Synthesis Pathway

Dihydropteroate

Dihydrofolate (DHF)

DHPS

Tetrahydrofolate (THF)

DHFR

DNA, RNA, Protein Precursors

Brodimoprim

Competitive Inhibition

Click to download full resolution via product page

Caption: Mechanism of action of Brodimoprim.

The inhibition of DHFR by Brodimoprim is competitive with the natural substrate, dihydrofolate

(DHF). Brodimoprim exhibits a significantly higher affinity for bacterial DHFR than for the

mammalian counterpart, which accounts for its selective toxicity against bacteria.

Quantitative Data
In Vitro Activity
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Brodimoprim demonstrates potent activity against a broad spectrum of Gram-positive and

Gram-negative bacteria. Its efficacy is often two- to threefold greater than that of trimethoprim

against various bacterial dihydrofolate reductases.[4][5]

Table 2: IC₅₀ Values of Brodimoprim against Dihydrofolate Reductase (DHFR)

Enzyme Source IC₅₀ (nM)
Fold-increase in
activity vs.
Trimethoprim

Reference

Escherichia coli ~1.5 ~2-3x [4][5]

Staphylococcus

aureus
~2.0 ~2-3x [4][5]

Nocardia asteroides
Lower than

Trimethoprim
Higher affinity [4][5]

Rat Liver (for

comparison)
>30,000 - [4]

Table 3: Minimum Inhibitory Concentrations (MIC) of Brodimoprim against Various Bacterial

Strains
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Bacterial Strain MIC Range (μg/mL) Reference

Streptococcus pyogenes 0.08 - 0.63 [6]

Salmonella sp. 0.08 - 0.63 [6]

Methicillin-susceptible S.

aureus (MSSA)
0.08 - 0.63 [6]

Enterococcus faecalis 0.08 - 0.63 [6]

Escherichia coli 1.02 - 2.67 [6]

Methicillin-resistant S. aureus

(MRSA)
1.02 - 2.67 [6]

Haemophilus influenzae Low MICs reported [7]

Legionella pneumophila Low MICs reported [7]

Streptococcus pneumoniae

(penicillin-susceptible)
Low MICs reported [7]

Pharmacokinetic Properties
Brodimoprim exhibits favorable pharmacokinetic properties, including good oral bioavailability

and a long elimination half-life, which allows for once-daily dosing.[8][9]

Table 4: Pharmacokinetic Parameters of Brodimoprim in Humans (400 mg oral dose)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/8195834/
https://pubmed.ncbi.nlm.nih.gov/8195834/
https://pubmed.ncbi.nlm.nih.gov/8195834/
https://pubmed.ncbi.nlm.nih.gov/8195834/
https://pubmed.ncbi.nlm.nih.gov/8195834/
https://pubmed.ncbi.nlm.nih.gov/8195834/
https://pubmed.ncbi.nlm.nih.gov/8195835/
https://pubmed.ncbi.nlm.nih.gov/8195835/
https://pubmed.ncbi.nlm.nih.gov/8195835/
https://www.benchchem.com/product/b1667867?utm_src=pdf-body
https://synapse.patsnap.com/article/what-is-brodimoprim-used-for
https://pubmed.ncbi.nlm.nih.gov/8195842/
https://www.benchchem.com/product/b1667867?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667867?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Reference

Cmax (serum) 2.9 ± 0.6 mg/L [10]

Tmax (serum) 5.6 h [10]

Elimination Half-life (t₁/₂β)

(serum)
32.3 ± 4.1 h [10]

Oral Bioavailability 80-90% [9]

Penetration into skin blister

fluid (AUC ratio)
61% [10]

Mean recovery in urine (24h) 3.4% [11]

Conclusion
Brodimoprim is a potent diaminopyrimidine antibacterial with a well-defined chemical structure

and a clear mechanism of action. Its synthesis is achievable through established organic

chemistry routes. The quantitative data on its in vitro activity and pharmacokinetic profile

underscore its efficacy against a wide range of bacterial pathogens and its suitability for clinical

use. This technical guide provides a foundational resource for researchers and professionals in

the field of drug development and infectious diseases. Further research could focus on the

development of novel analogues with enhanced activity against resistant strains and improved

pharmacokinetic profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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